molecular formula C8H7N3S2 B1437357 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline CAS No. 1019121-56-2

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Cat. No.: B1437357
CAS No.: 1019121-56-2
M. Wt: 209.3 g/mol
InChI Key: CJBSPMNTGXDOHJ-UHFFFAOYSA-N
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Description

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C8H7N3S2 and a molecular weight of 209.3 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 209.3 .

Scientific Research Applications

Synthesis and Bioactivity

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline and its derivatives have been synthesized and evaluated for their potential in various applications. One study focused on the synthesis of novel 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives, demonstrating their ability to significantly enhance root elongation at low concentrations, indicating potential plant growth-regulating activity (Yang et al., 2013).

Corrosion Inhibition

Research on thiadiazolines, including this compound derivatives, has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. Quantum chemical parameters related to the inhibition efficiency were calculated, and the results were in agreement with experimental corrosion inhibition efficiencies, suggesting their potential use in protecting metals from corrosion (Udhayakala et al., 2013).

Novel Routes to Heterocyclic Compounds

Efforts have been made to develop new methods for synthesizing heterocyclic compounds utilizing the reactivity of this compound. These methods have led to the creation of 1,2,3-thiadiazole, 1,3,4-thiadiazine, and 1,2,5-triazepine derivatives, expanding the chemical space for the development of new materials and pharmaceuticals (Zaleska et al., 2003).

Antimicrobial Activities

Several studies have synthesized 1,3,4-thiadiazole derivatives, including those related to this compound, and evaluated their antimicrobial activities. For example, Schiff bases derived from some 1,3,4-thiadiazole compounds have shown potent antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Gür et al., 2020).

Antitumor Activity

The antitumor activity of thiadiazolylthioether dihydrazones has been explored, with some derivatives demonstrating promising results against various cancer cell lines. This research highlights the potential of this compound derivatives in the development of novel antitumor agents (Guo-qiang, 2009).

Properties

IUPAC Name

2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBSPMNTGXDOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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